3-(3-{1-[(3-methylphenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one
Description
The compound 3-(3-{1-[(3-methylphenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a pyrrolidin-5-one moiety, and a dihydropyridin-2-one system. The 1,2,4-oxadiazole serves as a central linker, connecting the 3-methylbenzyl-substituted pyrrolidinone to the dihydropyridinone core. The dihydropyridinone moiety may contribute to hydrogen-bonding interactions, while the 3-methylbenzyl group enhances lipophilicity, influencing membrane permeability . Although direct pharmacological data for this compound are absent in the provided evidence, analogous structures (e.g., oxadiazole-linked heterocycles) are frequently explored in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-[3-[1-[(3-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-4-2-5-13(8-12)10-23-11-14(9-16(23)24)17-21-19(26-22-17)15-6-3-7-20-18(15)25/h2-8,14H,9-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKRTOHAUJPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-{1-[(3-methylphenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound features a unique structure that includes:
- A pyrrolidinone ring.
- An oxadiazole moiety.
- A dihydropyridine framework.
This structural diversity is believed to contribute to its biological properties.
Antioxidant Activity
Research indicates that derivatives of pyrrolidinones exhibit significant antioxidant properties. The introduction of an oxadiazole group in similar compounds has been shown to enhance radical scavenging activity. For instance, compounds with this structural motif demonstrated higher antioxidant efficacy than ascorbic acid in DPPH radical scavenging assays .
Antimicrobial Activity
Compounds containing the pyrrolidinone structure have been studied for their antimicrobial properties. In vitro tests against various bacterial strains revealed moderate to significant activity, particularly against Gram-positive bacteria. The lipophilicity of these compounds often correlates with increased antibacterial effectiveness .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It has shown promising results in inhibiting cholinesterase enzymes, which are crucial for neurotransmission. For example, one study reported an IC50 value of 46.42 µM against butyrylcholinesterase, indicating strong inhibitory activity comparable to established inhibitors like physostigmine .
Case Studies
- Cholinesterase Inhibition : A study highlighted the compound's ability to inhibit cholinesterase enzymes effectively, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : Another case study focused on the antioxidant capabilities of similar compounds, demonstrating that modifications to the oxadiazole moiety significantly enhance radical scavenging activity compared to traditional antioxidants .
- Antimicrobial Efficacy : A series of tests against various pathogens revealed that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Scientific Research Applications
The compound 3-(3-{1-[(3-methylphenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, biological research, and materials science, supported by data tables and documented case studies.
Properties
- Molecular Formula: C₁₉H₂₃N₅O₂
- Molecular Weight: 351.42 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Key areas of focus include:
- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the oxadiazole moiety enhanced antitumor efficacy in breast cancer models.
- Antimicrobial Properties: Research has shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is believed to play a crucial role in this activity.
Biological Research
The compound's interaction with biological systems has been a subject of interest:
- Enzyme Inhibition: Studies have explored its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which are critical in cancer progression.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Development: The compound can serve as a building block for synthesizing advanced polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices has shown to improve stability and resistance to degradation.
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against various cancer cell lines. The researchers synthesized several derivatives and assessed their cytotoxicity. The results indicated that certain modifications significantly increased potency against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound. It was tested against common bacterial strains, revealing effective inhibition at low concentrations. The researchers suggested that the compound could be developed into a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous heterocyclic systems, emphasizing core scaffolds, substituent effects, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights
Core Heterocycles: The target compound’s 1,2,4-oxadiazole linker is shared with and compounds, but its combination with dihydropyridinone is unique. In contrast, uses a 1,2-oxazole, which is less electronegative and may reduce metabolic stability compared to oxadiazoles .
’s 3-fluoro-2-methylphenyl substituent combines steric bulk and electronegativity, likely improving target selectivity compared to the target’s simpler 3-methylbenzyl group .
Biological Implications: Compounds with 1,2,4-oxadiazole cores (target, ) are often associated with kinase or protease inhibition due to their ability to mimic peptide bonds . The dihydropyridinone in the target compound may confer solubility advantages over ’s thienopyrimidinone, which is highly hydrophobic .
Methodological Considerations: Computational similarity assessments (e.g., Tanimoto coefficients using 2D fingerprints) may classify the target as structurally distinct from ’s oxazole-containing analog due to divergent heterocycles, despite shared pyrrolidinone motifs . 3D shape-based methods (e.g., ROCS) could highlight similarities in the spatial orientation of the oxadiazole and benzyl groups across the target, , and compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
